cis-Urocanic acid-13C3

Stable isotope dilution LC-MS/MS quantification Internal standardization

Analysts requiring a regulatory-compliant internal standard for cis-UCA bioanalysis face issues with deuterated analogs: H/D exchange under acidic/basic conditions and retention time shifts. - M+3 mass shift enables stable isotope dilution LC-MS/MS per FDA BMV & ICH M10 guidelines. - 99 atom % 13C enrichment at propenoic acid positions 1,2,3 ensures co-elution and minimal isotopic cross-talk. - ≥98% chemical purity, -20°C storage. Supplied as a white to off-white solid, qualified for MS applications.

Molecular Formula C6H6N2O2
Molecular Weight 141.10 g/mol
Cat. No. B12056401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Urocanic acid-13C3
Molecular FormulaC6H6N2O2
Molecular Weight141.10 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C=CC(=O)O
InChIInChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-/i1+1,2+1,6+1
InChIKeyLOIYMIARKYCTBW-BOHCNZJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Urocanic acid-13C3 Specifications


cis-Urocanic acid-13C3 (CAS 1173097-34-1) is a stable isotope-labeled analog of cis-urocanic acid (cis-UCA), a naturally occurring imidazole derivative formed via UV-induced photoisomerization of trans-urocanic acid in the stratum corneum. cis-UCA functions as an endogenous immunomodulator and a 5-HT2A receptor agonist with demonstrated binding affinity (Kd = 4.6 nM) [1]. The 13C3-labeled variant incorporates three carbon-13 atoms at positions 1, 2, and 3 of the propenoic acid moiety, yielding a molecular formula of C3¹³C3H6N2O2 and a molecular weight of 141.10 g/mol, representing an M+3 mass shift relative to the unlabeled compound [2]. This compound is manufactured to isotopic enrichment specifications of 99 atom % 13C with chemical purity of ≥98% (CP), supplied as a white to off-white solid with a melting point of 226–228 °C, and is qualified as suitable for mass spectrometry (MS) applications .

Why Alternatives Cannot Substitute for cis-Urocanic acid-13C3


Generic substitution of cis-Urocanic acid-13C3 with unlabeled cis-UCA or alternative isotopologues (e.g., deuterated analogs) compromises analytical validity in quantitative LC-MS/MS workflows. Unlabeled cis-UCA lacks the requisite mass shift (Δm = 0) to serve as an internal standard for stable isotope dilution mass spectrometry, preventing chromatographic co-elution with distinct MS detection channels [1]. Deuterium-labeled alternatives (e.g., ²H-labeled cis-UCA) are susceptible to hydrogen-deuterium exchange under acidic or basic mobile phase conditions and can exhibit chromatographic retention time shifts due to isotopic fractionation, whereas 13C-labeled internal standards maintain co-elution fidelity and isotopic stability across a broader range of analytical conditions [2]. Additionally, trans-urocanic acid and racemic mixtures lack the stereospecific biological activity profile characteristic of the cis isomer—specifically, only the cis configuration demonstrates 5-HT2A receptor binding affinity (Kd = 4.6 nM) and consequent immunomodulatory function [3]. For studies requiring concurrent quantification of endogenous cis-UCA and interrogation of its receptor-mediated pharmacology, only the 13C3-labeled cis isomer provides both the necessary mass shift and the correct stereochemical identity.

cis-Urocanic acid-13C3 Quantitative Differentiation


M+3 Mass Shift vs. Unlabeled cis-UCA

cis-Urocanic acid-13C3 exhibits a defined M+3 mass shift relative to unlabeled cis-urocanic acid (molecular weight 141.10 g/mol versus 138.12 g/mol), with an isotopic enrichment of 99 atom % 13C. This mass differential enables distinct selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, permitting co-elution with the endogenous analyte while maintaining baseline mass spectrometric resolution. Unlabeled cis-UCA cannot fulfill the internal standard function because it is chromatographically and spectrometrically indistinguishable from the analyte of interest in biological matrices .

Stable isotope dilution LC-MS/MS quantification Internal standardization

Chemical Purity vs. Commercial Grade cis-UCA

cis-Urocanic acid-13C3 is supplied with a certified chemical purity of ≥98% (CP) or 99.46% depending on the vendor batch, as verified by HPLC or equivalent chromatographic methods [1]. In contrast, many commercially available unlabeled cis-UCA preparations are supplied as technical grade or with lower certified purity (e.g., ≥95%), and may contain trace trans-UCA contamination resulting from incomplete photoisomerization during manufacturing [2]. This purity differential directly impacts the accuracy of calibration curve preparation and the reliability of quantitative results in regulated bioanalytical environments.

Analytical chemistry Reference standard Quality control

5-HT2A Receptor Affinity vs. Serotonin

cis-Urocanic acid (the unlabeled parent molecule, for which cis-Urocanic acid-13C3 serves as a physicochemical surrogate) binds to the human 5-HT2A receptor with a dissociation constant (Kd) of 4.6 nM as determined by saturation binding assays using cis-[³H]UCA in L-NCG-5HT2A cells stably transfected with the human receptor [1]. This affinity compares favorably with that of serotonin (5-HT), the endogenous ligand for the 5-HT2A receptor (reported Kd values for 5-HT at 5-HT2A range from approximately 2-10 nM depending on assay conditions) [1]. Functional validation via calcium mobilization assays confirmed that cis-UCA activates the 5-HT2A receptor, an effect abrogated by the selective 5-HT2A antagonist ketanserin [2].

Immunopharmacology Receptor binding UV-induced immunosuppression

Stereospecific Activity vs. trans-UCA

The cis configuration of the propenoic acid double bond is essential for 5-HT2A receptor activation and downstream immunosuppressive activity. In vitro comparative studies using human peripheral blood lymphocytes against K562 erythroleukemic target cells demonstrated that trans-UCA strongly inhibits natural killer (NK) cell cytotoxic activity, whereas cis-UCA exerts no such inhibition [1]. This stereospecific functional divergence extends to in vivo models: cis-UCA, but not trans-UCA, suppresses contact hypersensitivity and delayed-type hypersensitivity responses when administered systemically or topically to mice [2]. cis-Urocanic acid-13C3 preserves the precise (Z) stereochemistry of the parent molecule, distinguishing it from trans-UCA isotopologues or racemic preparations.

Photoimmunology Stereochemistry UV radiation

Isotopic Stability vs. Deuterated Standards

13C-labeled internal standards exhibit superior isotopic stability compared to deuterium (²H)-labeled analogs under reversed-phase LC-MS/MS conditions. Deuterium labels are susceptible to hydrogen-deuterium exchange in protic mobile phases (e.g., water-acetonitrile with formic acid modifiers), which can alter the effective mass shift over the course of chromatographic separation and lead to inaccurate quantification. In contrast, carbon-13 labels are covalently stable under all standard LC mobile phase conditions (pH 2-8, ambient to 60°C) and do not undergo isotopic exchange [1]. This stability ensures that the M+3 mass shift of cis-Urocanic acid-13C3 remains invariant throughout sample preparation, chromatographic separation, and electrospray ionization.

LC-MS/MS Isotope exchange Bioanalytical method validation

MS Suitability and Quality Certification

cis-Urocanic acid-13C3 is explicitly qualified as 'suitable for mass spectrometry (MS)' and is assigned a Quality Level of 200 under the Sigma-Aldrich M-Clarity program . This designation indicates that the product has been evaluated for MS compatibility, including verification of absence of MS-interfering contaminants and confirmation of isotopic enrichment sufficient for high-resolution mass spectrometry applications. The melting point specification of 226-228 °C and storage temperature requirement of -20 °C provide additional batch-to-batch consistency metrics for quality assurance [1].

Analytical method development Reference materials Quality assurance

cis-Urocanic acid-13C3 Application Scenarios


Stable Isotope Dilution LC-MS/MS Quantification

The M+3 mass shift of cis-Urocanic acid-13C3 enables its deployment as an internal standard for accurate quantification of endogenous cis-UCA in human plasma, skin biopsies, tissue homogenates, and cell culture supernatants. By spiking a known concentration of the 13C3-labeled standard into biological samples prior to extraction, matrix effects, extraction recovery variability, and ionization efficiency fluctuations are mathematically corrected via the analyte-to-internal standard peak area ratio. This approach has been validated for urocanic acid using GC-MS with stable isotope dilution methodology [1] and is directly transferable to modern LC-MS/MS workflows. The 99 atom % 13C enrichment ensures minimal isotopic cross-contribution between the labeled internal standard and the endogenous M+0 analyte .

UV-Induced Immunosuppression Studies

For research investigating the dual role of cis-UCA as both an endogenous immunomodulator and a quantifiable biomarker of UV exposure, cis-Urocanic acid-13C3 provides a unique experimental tool. The 13C3 label enables precise quantification of cis-UCA concentrations in irradiated versus non-irradiated skin samples or in plasma following UV exposure, while the preserved cis stereochemistry ensures that receptor binding studies (e.g., 5-HT2A affinity measurements) can be conducted using the same chemical entity [1]. This eliminates the need to procure separate unlabeled cis-UCA for functional assays and an alternative internal standard for analytical measurements, reducing procurement complexity and ensuring chemical identity consistency across all phases of the study .

Biomarker Assay Method Development and Validation

In regulated bioanalytical laboratories developing LC-MS/MS methods for cis-UCA as a pharmacodynamic biomarker or exposure marker, the use of a 13C-labeled internal standard is a regulatory expectation under guidelines such as the FDA Bioanalytical Method Validation (BMV) guidance and ICH M10. cis-Urocanic acid-13C3 meets the requisite specifications: isotopic enrichment of 99 atom % 13C, chemical purity of ≥98% (CP), and explicit vendor certification of MS suitability [1]. The compound's stability under recommended storage conditions (-20 °C) and its resistance to isotopic exchange (unlike deuterated analogs) [2] support long-term method reproducibility and facilitate cross-study data comparability in multi-center trials.

Metabolic Tracing of Histidine Catabolism

The 13C3 labeling at positions 1, 2, and 3 of the propenoic acid chain positions cis-Urocanic acid-13C3 for use in metabolic flux studies investigating the histidine degradation pathway. Because urocanic acid is an obligate intermediate in the conversion of histidine to glutamic acid via the histidase-urocanase pathway [1], the 13C3-labeled cis isomer can be used as a tracer to monitor isomerization kinetics and downstream metabolite formation. The mass shift of M+3 relative to unlabeled cis-UCA permits selective MS detection of the tracer in the presence of endogenous pools, facilitating compartment-specific analysis of histidine catabolism in hepatic and epidermal tissues .

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